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Compound of Interest

Compound Name: Methyl 14-methylpentadecanoate

Cat. No.: B164427

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylpentadecanoate, an iso-branched fatty acid methyl ester (FAME), and its
isomers are of growing interest in various scientific fields, including microbiology, food science,
and pharmacology. As components of bacterial cell membranes, they serve as important
biomarkers. Their unique branched structures influence the physical properties of lipids, such
as melting point and fluidity, which can have implications for drug delivery systems and
formulation science. The parent fatty acid, 14-methylpentadecanoic acid, has been identified as
a potential biomarker for rheumatoid arthritis and has shown antimicrobial and anti-
inflammatory properties. This guide provides a comprehensive overview of the analytical
techniques used to characterize Methyl 14-methylpentadecanoate and its common anteiso
isomer, Methyl 13-methylpentadecanoate.

Physicochemical Properties

The position of the methyl branch significantly influences the physical properties of these
isomers. Below is a summary of available data.
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Methyl 14- Methyl 13-

Property methylpentadecanoate methylpentadecanoate
(iso) (anteiso)

Molecular Formula C17H3402[1] C17H3402[2][3]

Molecular Weight 270.45 g/mol [1] 270.5 g/mol [2]
CAS Number 5129-60-2[1] 5487-50-3[2][3]
- _ 311.00 to 312.00 °C @ 760 . .
Boiling Point ) Not readily available
mm Hg (estimated)[4]
_ 144.1 °C (Tag Closed Cup, ) )
Flash Point ) Not readily available
estimated)[4][5]
Appearance Liquid[5] Not readily available

Chromatographic Separation

Gas chromatography (GC) is the primary technique for separating FAME isomers. The choice

of stationary phase is critical for achieving baseline resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass

spectrometry. The retention behavior of the isomers is dependent on the polarity of the

stationary phase.

Methyl 14- Methyl 13-
Parameter methylpentadecanoate methylpentadecanoate
(iso) (anteiso)
Kovats Retention Index (DB-5)  1884[6] Not readily available
Kovats Retention Index (SE- ) )
1877[7] Not readily available

30)

Note: Retention indices are dependent on the specific GC conditions and column used.
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Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural

elucidation of Methyl 14-methylpentadecanoate isomers.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of FAMESs provides characteristic fragmentation

patterns.

Characteristic
Fragment (m/z)

Methyl 14-

methylpentadecan

oate (iso)

Methyl 13-
methylpentadecan
oate (anteiso)

Interpretation

M+

270

270

Molecular lon

74

Abundant

Abundant

McLafferty
rearrangement
product, characteristic
of FAMEs

227

Present

Absent

Loss of an isopropyl
radical (*CH(CHs)z2)
from the iso-terminus

[M-43]+

Present

Present

Loss of a propyl
radical (¢CsH>7) from
the anteiso-terminus
may occur, but loss of
an ethyl radical is

more characteristic.

[M-29]+

Less prominent

More prominent

Loss of an ethyl
radical (¢C2Hs) from

the anteiso-terminus

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy provide detailed information about the chemical environment of

each atom in the molecule.
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IH NMR Spectral Data (Predicted/Reported in CDCls)

Assignment

Assignment

Chemical Shift o (Methyl 14- (Methyl 13-
Multiplicity

(ppm) methylpentadecan methylpentadecan
oate) oate)

~3.67 S -OCHs -OCHs

~2.30 t -CH2-COO- -CH2-COO-

~1.63 m -CHz2-CH2-COO- -CHz2-CH2-COO-

~1.51 m -CH(CH3)2 -CH(CH3)CH2CHs

~1.25 brs -(CHZ)n- -(CHZ)n-

~0.86 d -CH(CH3)2 -CH(CH3)CH2CHs

~0.85 t Not applicable -CH2CHs

13C NMR Spectral Data (Predicted in CDCIs)
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Chemical Shift (ppm)

Assignment (Methyl 14-
methylpentadecanoate)

Assignment (Methyl 13-
methylpentadecanoate)

~174.4 C=0 C=0

~51.4 -OCHs -OCHs

~39.0 C-13 C-12

~34.1 C-2 C-2

~29.7-29.1 -(CH2)n- -(CH2)n-

~27.2 C-14 C-13

~25.0 C-3 C-3

~22.7 C-15 C-14

~14.1 Not applicable Terminal -CHs of ethyl group
~11.4 Not applicable Methyl branch on C-13

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups.

Wavenumber (cm—?)

Assignment

~2955, 2924, 2854

C-H stretching (asymmetric and symmetric) of

CHs and CH:z groups

~1743 C=0 stretching of the ester group
~1465 C-H bending of CHz2 and CHs groups
~1170 C-O stretching of the ester group

Experimental Protocols
Synthesis of Methyl 14-methylpentadecanoate (iso)
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A common method for the synthesis of iso-branched fatty acids involves the malonic ester
synthesis or the use of organocuprate reagents. A general procedure is outlined below:

Starting Material: A long-chain w-haloalkanoic acid ester (e.g., methyl 11-
bromoundecanoate).

e Reaction: React the starting material with lithium diisopropylcuprate (from isopropyl bromide
and lithium in the presence of copper(l) iodide).

e Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

 Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash with brine,
dry over anhydrous sodium sulfate, and purify by column chromatography on silica gel.

Synthesis of Methyl 13-methylpentadecanoate (anteiso)

The synthesis of the anteiso isomer can be achieved using a similar strategy but with a
different organocuprate reagent.

 Starting Material: A long-chain w-haloalkanoic acid ester (e.g., methyl 11-
bromoundecanoate).

o Reaction: React the starting material with lithium di-sec-butylcuprate (from 2-bromobutane).

e Workup and Purification: Follow the same procedure as for the iso isomer.

Sample Preparation for GC-MS Analysis (from Biological
Samples)
 Lipid Extraction: Extract total lipids from the sample using a modified Bligh-Dyer method with

a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.

o Transesterification: Evaporate the lipid extract to dryness under a stream of nitrogen. Add 1
mL of 2% sulfuric acid in methanol and heat at 100°C for 1 hour.

» FAME Extraction: After cooling, add 1.5 mL of water and 1 mL of hexane. Vortex and
centrifuge. Collect the upper hexane layer containing the FAMESs.
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e Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

GC-MS Operating Conditions

e Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 um film thickness) or equivalent non-polar
column. For better separation of isomers, a more polar column such as a cyanopropyl phase
(e.g., HP-88) can be used.

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Oven Temperature Program: Initial temperature of 120°C, hold for 2 min, ramp to 240°C at
4°C/min, and hold for 10 min.

« Injector Temperature: 250°C.
¢ MS Transfer Line Temperature: 280°C.
e lon Source Temperature: 230°C.

« lonization Mode: Electron lonization (EIl) at 70 eV.

Scan Range: m/z 40-550.

NMR Spectroscopy

e Solvent: Deuterated chloroform (CDCIs).
e Concentration: ~10 mg of the FAME in 0.7 mL of CDCls.
e Instrument: 400 MHz or higher field NMR spectrometer.

» 'H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise
ratio.

e 13C NMR: Acquire proton-decoupled spectra.

FTIR Spectroscopy

» Method: Attenuated Total Reflectance (ATR) or as a thin film on a KBr plate.
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e Instrument: A standard FTIR spectrometer.
e Scan Range: 4000-400 cm™1,

e Resolution: 4 cm™1.

Workflow and Pathway Diagrams
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Caption: General experimental workflow for the synthesis, extraction, and characterization of
Methyl 14-methylpentadecanoate isomers.

Conclusion

The characterization of Methyl 14-methylpentadecanoate and its isomers requires a multi-
technique approach. Gas chromatography, particularly with mass spectrometric detection, is
indispensable for the separation and initial identification of these closely related compounds.
NMR and FTIR spectroscopy provide the detailed structural information necessary for
unambiguous confirmation. The protocols and data presented in this guide offer a solid
foundation for researchers and scientists working with these important branched-chain fatty
acid methyl esters. Further research to establish a more comprehensive database of
chromatographic retention times on various stationary phases and detailed spectroscopic data
for a wider range of isomers will be invaluable to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b164427#characterization-of-methyl-14-
methylpentadecanoate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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